![molecular formula C19H19N7O2 B2635428 4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidine CAS No. 2202516-79-6](/img/structure/B2635428.png)

4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

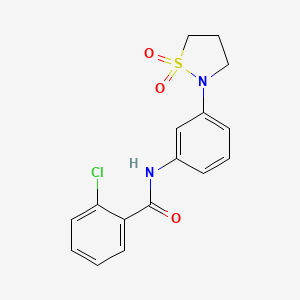

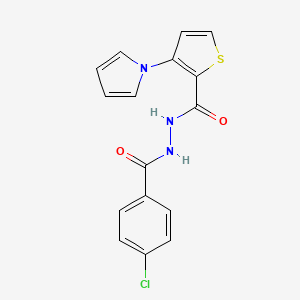

The compound “4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidine” is a complex organic molecule. It has a molecular weight of 236.23 . The IUPAC name for this compound is 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N4O3/c1-17-9-6-5-8-12-11-7(14(8)13-9)3-2-4-10(15)16/h5-6H,2-4H2,1H3,(H,15,16) . This code provides a textual representation of the molecular structure, which includes information about the number and type of atoms, their connectivity, and any charge or stereochemistry.Scientific Research Applications

Discovery and Development of Androgen Receptor Downregulators

One significant application involves the discovery of AZD3514, a compound that serves as an androgen receptor downregulator for treating advanced prostate cancer. Modifications to the structural components of related compounds led to the development of AZD3514, which addresses previous issues with hERG and physical properties, marking a noteworthy advancement in prostate cancer treatment Bradbury et al., 2013.

Synthesis of New Heterocyclic Compounds

Research into synthesizing new pyrrolo-[3,4-c]isoxazole, pyrrolo[2,3-d]-[1,2,3]triazole, triazolo[4,5-c]-pyridazine, and dipyrrolo-[3,2-b:3′,4′-d]pyran derivatives highlights the versatility of related compounds in creating novel heterocyclic compounds. These efforts contribute to the expansion of the chemical space available for pharmaceutical development and other applications Amer et al., 2007.

Antihistaminic Activity and Eosinophil Infiltration Inhibition

Another application is found in the synthesis of compounds with antihistaminic activity and the ability to inhibit eosinophil infiltration. This research has led to the development of compounds that show promise for treating atopic dermatitis and allergic rhinitis, with one example undergoing clinical trials Gyoten et al., 2003.

Development of Anti-diabetic Medications

The synthesis and evaluation of triazolo-pyridazine-6-yl-substituted piperazines for their potential as anti-diabetic medications through DPP-4 inhibition and insulinotropic activities represent another critical application. This research contributes to the ongoing efforts to find new treatments for diabetes Bindu et al., 2019.

Safety and Hazards

Mechanism of Action

Target of Action

The compound “4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidine” contains a triazolo[4,3-b]pyridazine moiety. Compounds containing a triazolo[4,3-b]pyridazine core are known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Mode of Action

The triazolo[4,3-b]pyridazine core is capable of forming hydrogen bonds, which can facilitate specific interactions with different target receptors .

Biochemical Pathways

Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Given the broad range of activities associated with triazolo[4,3-b]pyridazine compounds, it’s likely that multiple pathways could be involved .

Result of Action

Based on the activities of related compounds, it could potentially have effects on cell proliferation, inflammation, oxidative stress, viral replication, and enzymatic activity .

properties

IUPAC Name |

[4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O2/c1-28-16-5-4-15-22-23-18(26(15)24-16)12-6-9-25(10-7-12)19(27)14-11-21-17-13(14)3-2-8-20-17/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEJQAZBMFOLLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4=CNC5=C4C=CC=N5)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S,6R,7R)-Tricyclo[5.2.1.02,6]decan-3-ol](/img/structure/B2635350.png)

![4-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinazoline](/img/structure/B2635352.png)

![5-(3,5-dimethoxybenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2635353.png)

![ethyl N-{2-cyano-2-[2-(4-fluorophenyl)hydrazono]acetyl}carbamate](/img/structure/B2635359.png)

![2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2635361.png)

![N-(2,4-difluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2635364.png)

![Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2635367.png)